molecular formula C11H14N2OS2 B14547116 3-Oxo-3-(pyridin-3-yl)propyl dimethylcarbamodithioate CAS No. 61998-31-0

3-Oxo-3-(pyridin-3-yl)propyl dimethylcarbamodithioate

Cat. No.: B14547116
CAS No.: 61998-31-0
M. Wt: 254.4 g/mol
InChI Key: QHXQOTWGWDYOHL-UHFFFAOYSA-N
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Description

3-Oxo-3-(pyridin-3-yl)propyl dimethylcarbamodithioate is an organic compound that features a pyridine ring attached to a propyl chain, which is further connected to a dimethylcarbamodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(pyridin-3-yl)propyl dimethylcarbamodithioate typically involves the reaction of 3-pyridinecarboxaldehyde with propyl dimethylcarbamodithioate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(pyridin-3-yl)propyl dimethylcarbamodithioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The dimethylcarbamodithioate group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3-Oxo-3-(pyridin-3-yl)propyl dimethylcarbamodithioate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Oxo-3-(pyridin-3-yl)propyl dimethylcarbamodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-3-(pyridin-2-yl)propanenitrile
  • 3-Oxo-3-(pyridin-4-yl)propanenitrile
  • 3-Oxo-3-(piperidin-1-yl)propanenitrile

Uniqueness

3-Oxo-3-(pyridin-3-yl)propyl dimethylcarbamodithioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61998-31-0

Molecular Formula

C11H14N2OS2

Molecular Weight

254.4 g/mol

IUPAC Name

(3-oxo-3-pyridin-3-ylpropyl) N,N-dimethylcarbamodithioate

InChI

InChI=1S/C11H14N2OS2/c1-13(2)11(15)16-7-5-10(14)9-4-3-6-12-8-9/h3-4,6,8H,5,7H2,1-2H3

InChI Key

QHXQOTWGWDYOHL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)SCCC(=O)C1=CN=CC=C1

Origin of Product

United States

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